molecular formula C10H7Cl2N B1369032 4,7-Dichloro-8-methylquinoline CAS No. 643039-79-6

4,7-Dichloro-8-methylquinoline

Cat. No.: B1369032
CAS No.: 643039-79-6
M. Wt: 212.07 g/mol
InChI Key: RQZPQJSDRNYOBI-UHFFFAOYSA-N
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Description

4,7-Dichloro-8-methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H7Cl2N. It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 4th and 7th positions and a methyl group at the 8th position on the quinoline ring.

Scientific Research Applications

4,7-Dichloro-8-methylquinoline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly antimalarial drugs.

    Industry: Utilized in the production of materials with specific chemical properties.

Safety and Hazards

4,7-Dichloro-8-methylquinoline is classified as Acute toxicity - Category 3, Oral, and Serious eye damage, Category 1 . It is toxic if swallowed and causes serious eye damage . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gear . In case of ingestion or contact with eyes, immediate medical help is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-8-methylquinoline typically involves the cyclization of 2-amino-6-chlorotoluene with appropriate reagents. One common method includes the use of hydrochloric acid and a solvent mixture such as diphenyl ether. The reaction mixture is heated to facilitate cyclization, followed by chlorination using phosphorus oxychloride to introduce the chlorine atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound often involves the decarboxylation of 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid in the presence of diphenyl ether. The resulting intermediate is then chlorinated using phosphorus oxychloride to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dichloro-8-methylquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 4th and 7th positions are reactive towards nucleophiles, allowing for the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Derivatives with various functional groups replacing the chlorine atoms.

    Oxidation and Reduction Products: Specific products depend on the reagents and conditions used.

Mechanism of Action

The exact mechanism of action of 4,7-Dichloro-8-methylquinoline is not well-documented. it is believed to interact with biological targets through nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups. This interaction can affect various molecular pathways, leading to its observed biological activities .

Comparison with Similar Compounds

    4,7-Dichloroquinoline: Similar structure but lacks the methyl group at the 8th position.

    8-Methylquinoline: Lacks the chlorine atoms at the 4th and 7th positions.

    4-Chloroquinoline: Contains only one chlorine atom at the 4th position.

Uniqueness: This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4,7-dichloro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZPQJSDRNYOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C(C=CN=C12)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589022
Record name 4,7-Dichloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643039-79-6
Record name 4,7-Dichloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 643039-79-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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